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Compound of Interest

Diethyl 3,4-dihydroxythiophene-
Compound Name:
2,5-dicarboxylate

Cat. No. B105753

Audience: Researchers, scientists, and drug development professionals.

Introduction Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a heterocyclic organic
compound with the chemical formula C10H1206S. It serves as a crucial intermediate in the
synthesis of alkylenedioxythiophene monomers, which are precursors for electrochromic
conducting polymers.[1] Given its role in the development of advanced materials,
comprehensive characterization is essential to ensure its identity, purity, and stability. This
document provides detailed application notes and protocols for the analytical techniques used
to characterize this compound.

Physicochemical Properties

The fundamental physical and chemical properties of Diethyl 3,4-dihydroxythiophene-2,5-
dicarboxylate are summarized below. These parameters are the first step in its identification
and handling.
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Property Value Source
Molecular Formula C10H1206S [2]
Molecular Weight 260.27 g/mol [2]

Pale yellow to white
Appearance ] [3]
solid/powder

Melting Point 132-135 °C [11[3114]
Boiling Point 153 °C at 760 mmHg [4]
CAS Number 1822-66-8 [11[4]

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the molecular structure and confirming the
presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure.
Both *H and 13C NMR are used to confirm the identity of Diethyl 3,4-dihydroxythiophene-2,5-
dicarboxylate.[3]

Expected *H and 13C NMR Spectral Data While specific spectral data for this exact compound
is not detailed in the provided search results, analysis of its structure and data from similar
compounds allows for the prediction of key signals. For instance, a study on related
azomethines synthesized from a similar thiophene derivative provides insight into expected
chemical shifts.[5]
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Technique

Expected Chemical Shifts

Assignment
(Ppm)

1H NMR

~1.3 (triplet) -CHs of ethyl ester

~4.3 (quartet)

-CH: of ethyl ester

~9.0-10.0 (broad singlet)

-OH (hydroxyl protons)

13C NMR ~14 -CHs of ethyl ester
~61 -CH: of ethyl ester
Thiophene ring carbons (C-S,
~100-140
C-OH)
~165 C=0 (carbonyl of ester)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on

their characteristic vibrational frequencies.

Characteristic FT-IR Absorption Bands Based on the functional groups in the molecule, the

following peaks are expected. Data from related thiophene derivatives show characteristic

peaks for N-H, C-H, and C=0 stretches.[5]

Frequency Range (cm™1) Vibrational Mode

Functional Group

3500 - 3200 O-H Stretch (broad) Hydroxyl (-OH)

3000 - 2850 C-H Stretch Aliphatic C-H

1750 - 1680 C=0 Stretch Ester Carbonyl

1600 - 1475 C=C Stretch Thiophene ring

1300 - 1000 C-O Stretch Ester and Ether linkages

Mass Spectrometry (MS)
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Mass spectrometry is employed to determine the molecular weight and can provide structural
information through fragmentation patterns. The exact mass is a critical parameter for
confirming the elemental composition.

Parameter Value
Exact Mass 260.03545927 Da
Monoisotopic Mass 260.03545927 Da

Source: PubChem CID 245503[2]

Chromatographic and Other Techniques
Gas Chromatography (GC)

Gas chromatography is an effective method for assessing the purity of the compound. A
synthesis protocol confirmed that the final product appeared as a single peak in GC analysis,
indicating high purity.[3]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, S) in the
compound, which is used to verify the empirical formula. For the related compound
C2sH30N40sS2, the calculated and found percentages were closely matched.[5]

Element Calculated % for C10H1206S
Carbon (C) 46.15%
Hydrogen (H) 4.65%
Oxygen (O) 36.88%
Sulfur (S) 12.32%
X-ray Crystallography
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For definitive structural elucidation in the solid state, single-crystal X-ray diffraction can be

used. A crystal structure for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate has been

deposited in the Cambridge Structural Database (CSD), confirming its molecular geometry.[2]

Experimental Protocols

The following protocols provide standardized procedures for the characterization of Diethyl

3,4-dihydroxythiophene-2,5-dicarboxylate.

Protocol 1: NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCI3) in an NMR
tube.

Data Acquisition: Acquire *H and 3C NMR spectra on a 300 MHz or higher spectrometer.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction.

Analysis: Integrate the peaks in the H spectrum to determine proton ratios. Assign peaks in
both *H and 13C spectra to the corresponding atoms in the molecular structure.

Protocol 2: FT-IR Spectroscopy

Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry,
spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder.

Pellet Formation: Press the powder in a hydraulic press at 8-10 tons to form a transparent
pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and
record the spectrum, typically from 4000 to 400 cm~1.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding
functional groups.
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Protocol 3: Gas Chromatography (GC) for Purity
Analysis

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile
organic solvent such as acetone or ethyl acetate.

¢ Instrumentation: Use a GC system equipped with a Flame lonization Detector (FID) and a

suitable capillary column (e.g., HP-5 or equivalent).
e Method Parameters:
o Injector Temperature: 250 °C
o Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
o Detector Temperature: 300 °C
o Carrier Gas: Helium or Nitrogen.

e Analysis: Inject 1 yL of the sample. The purity is determined by the area percentage of the

main peak in the resulting chromatogram.

Visualizations

Diagrams are provided below to illustrate the chemical structure, synthesis pathway, and the

overall analytical workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b105753?utm_src=pdf-body-img
https://www.benchchem.com/product/b105753?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8219651.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8219651.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-3_4-dihydroxythiophene-2_5-dicarboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-3_4-dihydroxythiophene-2_5-dicarboxylate
https://www.echemi.com/products/pd180914100960-3-4-dihydroxy-thiophene-2-5-dicarboxylic-acid-diethyl-ester.html
https://www.sigmaaldrich.com/HK/zh/product/chemscenellcpreferredpartner/ciah998d81f7
https://www.mdpi.com/1422-0067/23/15/8160
https://www.benchchem.com/product/b105753#analytical-techniques-for-characterizing-diethyl-3-4-dihydroxythiophene-2-5-dicarboxylate
https://www.benchchem.com/product/b105753#analytical-techniques-for-characterizing-diethyl-3-4-dihydroxythiophene-2-5-dicarboxylate
https://www.benchchem.com/product/b105753#analytical-techniques-for-characterizing-diethyl-3-4-dihydroxythiophene-2-5-dicarboxylate
https://www.benchchem.com/product/b105753#analytical-techniques-for-characterizing-diethyl-3-4-dihydroxythiophene-2-5-dicarboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105753?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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